molecular formula C10H10ClFO2 B1446351 Ethyl 2-chloro-5-fluoro-3-methylbenzoate CAS No. 1807207-97-1

Ethyl 2-chloro-5-fluoro-3-methylbenzoate

Cat. No.: B1446351
CAS No.: 1807207-97-1
M. Wt: 216.63 g/mol
InChI Key: MLTXWPGZWYOPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-5-fluoro-3-methylbenzoate: is an organic compound with the molecular formula C10H10ClFO2 and a molecular weight of 216.64 g/mol It is an ester derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-5-fluoro-3-methylbenzoate can be synthesized through the esterification of 2-chloro-5-fluoro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 2-chloro-5-fluoro-3-methylbenzoate can undergo nucleophilic substitution reactions, where the chloro or fluoro substituents are replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of 2-chloro-5-fluoro-3-methylbenzyl alcohol.

    Oxidation: Formation of 2-chloro-5-fluoro-3-methylbenzoic acid.

Scientific Research Applications

Chemistry: Ethyl 2-chloro-5-fluoro-3-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems. It may also be used in the development of new bioactive compounds.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It may also be employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-fluoro-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents enhances its reactivity and binding affinity to these targets. The ester group allows for hydrolysis, releasing the active benzoic acid derivative, which can then exert its effects on the target pathways.

Comparison with Similar Compounds

  • Ethyl 2-chloro-3-fluoro-5-methylbenzoate
  • Ethyl 2-chloro-4-fluoro-3-methylbenzoate
  • Ethyl 2-chloro-5-fluoro-4-methylbenzoate

Comparison: Ethyl 2-chloro-5-fluoro-3-methylbenzoate is unique due to the specific positioning of the chloro, fluoro, and methyl groups on the benzene ring. This unique arrangement influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2-chloro-5-fluoro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-3-14-10(13)8-5-7(12)4-6(2)9(8)11/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTXWPGZWYOPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-5-fluoro-3-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-5-fluoro-3-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-chloro-5-fluoro-3-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-chloro-5-fluoro-3-methylbenzoate
Reactant of Route 5
Ethyl 2-chloro-5-fluoro-3-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-chloro-5-fluoro-3-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.